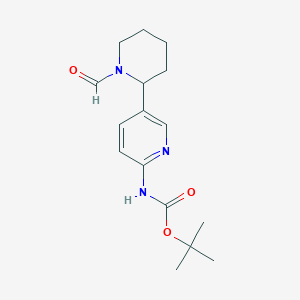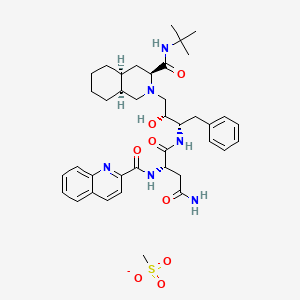![molecular formula C25H19NO B11819969 5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline](/img/structure/B11819969.png)
5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline is a complex organic compound that features a phenanthrene core substituted with a furan ring and a methylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline typically involves multi-step organic reactions. One common approach is the multi-component reaction (MCR) method, which allows for the efficient construction of complex molecules from simpler starting materials. For instance, the synthesis might involve the condensation of a phenanthrene derivative with a furan-containing aldehyde and an aniline derivative under acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of a nitro group would produce an amine .
Scientific Research Applications
5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Phenanthren-3-yl)butanoic acid: Similar phenanthrene core but different functional groups.
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: Contains a furan ring but differs in the overall structure.
Uniqueness
5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline is unique due to its specific combination of a phenanthrene core, furan ring, and methylaniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C25H19NO |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-[6-(furan-3-yl)phenanthren-4-yl]-2-methylaniline |
InChI |
InChI=1S/C25H19NO/c1-16-5-6-20(14-24(16)26)22-4-2-3-18-9-7-17-8-10-19(13-23(17)25(18)22)21-11-12-27-15-21/h2-15H,26H2,1H3 |
InChI Key |
TXIZQKNFUYTZCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC3=C2C4=C(C=C3)C=CC(=C4)C5=COC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)
![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)



![N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11819929.png)
![Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride](/img/structure/B11819934.png)


![Bis[3-(methylamino)oxetan-2-yl] oxalate](/img/structure/B11819950.png)
![(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B11819957.png)


